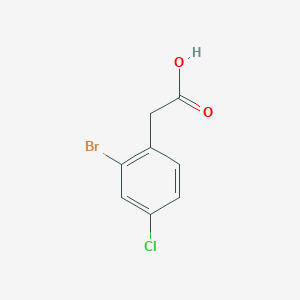

2-Bromo-4-chlorophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAQWLHENYXBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618567 | |

| Record name | (2-Bromo-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52864-56-9 | |

| Record name | 2-Bromo-4-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated derivative of phenylacetic acid. Its chemical structure, featuring a bromine atom at the alpha-carbon position and a chlorine atom on the phenyl ring, makes it a highly reactive and versatile synthetic intermediate.[1][2] This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is notably used in the development of anti-inflammatory drugs, analgesics, and the antithrombotic agent Clopidogrel.[1] This guide provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used to determine them, and its role in synthetic chemistry.

Core Physicochemical Properties

The key physicochemical properties of 2-Bromo-4-chlorophenylacetic acid are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.

| Property | Value | Reference(s) |

| IUPAC Name | (2-Bromo-4-chlorophenyl)acetic acid | |

| CAS Number | 52864-56-9 | [3][4] |

| Molecular Formula | C₈H₆BrClO₂ | [3][4] |

| Molecular Weight | 249.49 g/mol | [5][6] |

| Physical Form | White to light-yellow or orange powder/crystals | [5] |

| Melting Point | 120-131 °C | |

| Boiling Point | 347 °C (at 760 mmHg) | |

| pKa | ~2.7-2.9 (Predicted) | |

| LogP (XLogP3) | ~2.9-3.2 (Predicted) | [6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [7] |

Note: Predicted values for pKa and LogP are based on computational models and may differ from experimental values.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail the standard experimental protocols for measuring the key properties of 2-Bromo-4-chlorophenylacetic acid.

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The primary method for synthesizing α-bromo carboxylic acids like 2-Bromo-4-chlorophenylacetic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[8][9] This reaction involves the α-bromination of a carboxylic acid.

Methodology:

-

Activation: The starting material, 4-chlorophenylacetic acid, is treated with a phosphorus trihalide, such as phosphorus tribromide (PBr₃), to convert the carboxylic acid into its acyl bromide derivative.[8][9]

-

Enolization: The acyl bromide, unlike the carboxylic acid, can readily tautomerize to form an enol intermediate.[8]

-

α-Halogenation: The enol intermediate reacts with molecular bromine (Br₂) at the α-carbon. The enol's double bond acts as a nucleophile, attacking the bromine.[9]

-

Hydrolysis: The resulting α-bromo acyl bromide is then hydrolyzed during an aqueous workup, which regenerates the carboxylic acid group, yielding the final product, 2-Bromo-4-chlorophenylacetic acid.[9][10]

Below is a workflow diagram illustrating the key stages of the Hell-Volhard-Zelinsky reaction.

Caption: Workflow of the Hell-Volhard-Zelinsky (HVZ) reaction for synthesis.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[11] Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically cause the melting point to depress and broaden.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample of 2-Bromo-4-chlorophenylacetic acid is packed into a thin-walled capillary tube, sealed at one end.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus, which contains a heat-transfer fluid (e.g., mineral oil) or a heated metal block.[12]

-

Heating: The apparatus is heated slowly and steadily, ensuring uniform heat distribution.[12][13] The heating rate is typically reduced to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range constitutes the melting point of the sample.[13]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise weight of 2-Bromo-4-chlorophenylacetic acid is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration.[14][15]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.[15]

-

pH Monitoring: A calibrated pH meter is used to monitor the pH of the solution continuously throughout the titration.[14][15]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The pKa is then determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[14][16]

LogP Determination

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology (RP-HPLC Method):

-

System Setup: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.[17]

-

Calibration: A series of standard compounds with known LogP values is injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') of these standards against their known LogP values.[17]

-

Sample Analysis: A solution of 2-Bromo-4-chlorophenylacetic acid is injected into the same HPLC system under identical conditions.

-

Calculation: The retention time of the compound is measured, and its retention factor (k') is calculated. The LogP value of 2-Bromo-4-chlorophenylacetic acid is then determined by interpolating its log k' value onto the calibration curve.[17]

Role in Synthetic Chemistry

2-Bromo-4-chlorophenylacetic acid is not typically an end-product but rather a versatile intermediate. The presence of the α-bromo group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity allows for the convenient introduction of various functional groups, making it a valuable precursor for constructing more complex molecular architectures.[1]

Caption: Logical relationship of 2-Bromo-4-chlorophenylacetic acid as an intermediate.

Safety Information

Based on the Globally Harmonized System (GHS), 2-Bromo-4-chlorophenylacetic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

It is assigned the GHS07 pictogram (Exclamation mark) and the signal word "Warning".[3] Standard precautionary measures, including the use of personal protective equipment (gloves, goggles, lab coat) and working in a well-ventilated area, are essential when handling this compound.

Conclusion

2-Bromo-4-chlorophenylacetic acid is a compound of significant interest in synthetic organic chemistry. Its well-defined physicochemical properties and, most importantly, its reactivity as a synthetic intermediate, make it an invaluable tool for researchers and developers in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties and the methods used to determine them is crucial for its effective and safe application in the synthesis of novel and complex molecules.

References

- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-4-chlorophenylacetic acid | 52864-56-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-4-chlorophenylacetic acid | 52864-56-9 [sigmaaldrich.com]

- 6. alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgosolver.com [orgosolver.com]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Bromo-4-chlorophenylacetic acid (CAS Number 52864-56-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural features, including the phenylacetic acid backbone, a bromine atom at the 2-position, and a chlorine atom at the 4-position, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Bromo-4-chlorophenylacetic acid is presented in the table below. This data is compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 52864-56-9 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrClO₂ | [2][3][4] |

| Molecular Weight | 249.49 g/mol | [2][3][4] |

| Appearance | White to off-white or light-yellow to orange powder/crystals | [1] |

| Melting Point | 120-129 °C | [2] |

| Purity | ≥97% (HPLC) | [2][4] |

| Storage Conditions | Store at 0-8°C or room temperature, sealed in a dry environment. | [1][2] |

| Synonyms | 2-(2-Bromo-4-chlorophenyl)acetic acid | [3] |

Synthesis

The primary synthetic route to 2-Bromo-4-chlorophenylacetic acid is through the alpha-bromination of 4-chlorophenylacetic acid. The most common method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction (General Procedure)

Materials:

-

4-Chlorophenylacetic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

-

Apparatus for reflux with gas trapping for HBr byproduct

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-chlorophenylacetic acid and a catalytic amount of red phosphorus in an anhydrous solvent is prepared.

-

Bromine is added dropwise to the stirred mixture. The reaction is typically exothermic and may require cooling to control the rate of reaction.

-

After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

The crude product, 2-bromo-4-chlorophenylacetyl bromide, is carefully hydrolyzed by the slow addition of water.

-

The resulting 2-Bromo-4-chlorophenylacetic acid is then extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by recrystallization from an appropriate solvent to yield the final product.

A visual representation of the general experimental workflow for the Hell-Volhard-Zelinsky synthesis is provided below.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Bromo-4-chlorophenylacetic acid with CAS number 52864-56-9 is not widely available in public databases. Researchers synthesizing this compound will need to perform their own spectral analysis for characterization. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstituted benzene ring. The methylene protons adjacent to the bromine and the carboxylic acid group will likely appear as a singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbon, the carbon bearing the bromine, the aromatic carbons, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (broad band).

-

C=O stretch of the carboxylic acid.

-

C-Br stretch.

-

C-Cl stretch.

-

Aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

Applications in Research and Development

2-Bromo-4-chlorophenylacetic acid is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Research

This compound is a valuable precursor for the synthesis of novel pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[2] The presence of the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Agrochemical Research

In the field of agrochemicals, 2-Bromo-4-chlorophenylacetic acid can be used in the formulation of herbicides and pesticides.[2] The phenylacetic acid moiety is a common scaffold in various herbicides.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and the mechanism of action of 2-Bromo-4-chlorophenylacetic acid itself. However, based on its structural similarity to other halogenated phenylacetic acids, it may be investigated for its potential to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

As no specific signaling pathways have been elucidated for this compound, a generalized diagram illustrating a hypothetical enzyme inhibition workflow is provided below. This serves as a logical framework for potential future research into its mechanism of action.

Conclusion

2-Bromo-4-chlorophenylacetic acid is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While general information on its properties and synthesis is available, a significant gap exists in the public domain regarding detailed experimental protocols, comprehensive spectroscopic characterization, and in-depth biological studies. This technical guide provides a foundation for researchers and encourages further investigation to fully elucidate the properties and potential of this compound. Professionals in drug development are advised to perform thorough characterization and biological screening to explore its therapeutic possibilities.

References

The Synthesis and Discovery of Halogenated Phenylacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenylacetic acids represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of halogen atoms onto the phenylacetic acid scaffold profoundly influences their physicochemical properties and biological activities. This guide provides an in-depth overview of the synthesis, discovery, and structure-activity relationships of these compounds, with a focus on their therapeutic applications.

Synthetic Methodologies

The synthesis of halogenated phenylacetic acids can be achieved through several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired halogen, its position on the aromatic ring, and the availability of starting materials.

Hydrolysis of Halogenated Benzyl Cyanides

A common and often high-yielding method for the synthesis of halogenated phenylacetic acids is the hydrolysis of the corresponding halogenated benzyl cyanides. This reaction can be performed under either acidic or basic conditions.

Experimental Protocol: Synthesis of 4-Chlorophenylacetic Acid via Hydrolysis of 4-Chlorobenzyl Cyanide [1]

-

Materials: 4-chlorobenzyl cyanide, 98% sulfuric acid, water.

-

Procedure:

-

In a suitable reaction vessel, combine 11.9 kg (0.119 kmol) of 98% sulfuric acid and 8 kg of water.

-

Slowly add 13.0 kg (0.085 kmol) of 99.0% 4-chlorobenzyl cyanide to the stirred acid solution.

-

Heat the mixture to 100-110 °C and maintain this temperature for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., GC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture and add 10-15 kg of water.

-

Heat the mixture to 90-100 °C with stirring, then cool to induce crystallization.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 4-chlorophenylacetic acid.

-

A similar procedure can be adapted for other halogenated benzyl cyanides. For instance, the hydrolysis of 2,6-dichlorophenylacetonitrile using potassium hydroxide in a mixture of ethanol and water is a straightforward, high-yielding, one-step process.[2]

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a versatile method for the synthesis of arylthioacetamides from aryl ketones, which can then be hydrolyzed to the corresponding arylacetic acids. This method is particularly useful for preparing phenylacetic acids with various substitution patterns.

Experimental Protocol: Synthesis of 4-Bromophenylacetic Acid via Willgerodt-Kindler Reaction [3][4]

-

Materials: 4-Bromoacetophenone, sulfur, morpholine, 20% sodium hydroxide solution, triethyl benzyl ammonium chloride (TEBA).

-

Procedure:

-

Thioamide Formation: In a round-bottom flask, reflux a mixture of 4-bromoacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) at 120-130 °C for 8 hours. Monitor the reaction by TLC.

-

Hydrolysis: After cooling, add 20% aqueous sodium hydroxide and a catalytic amount of TEBA (0.05 mmol) to the reaction mixture. Heat the mixture at 100 °C for 8 hours.

-

Work-up: After cooling, acidify the reaction mixture with HCl to pH 2 to precipitate the crude 4-bromophenylacetic acid.

-

Purification: Dissolve the crude product in a 10% sodium bicarbonate solution and wash with ethyl acetate. Acidify the aqueous layer with dilute HCl to re-precipitate the pure 4-bromophenylacetic acid. Filter, wash with water, and dry.

-

Other Synthetic Routes

Other notable methods for synthesizing halogenated phenylacetic acids include:

-

Carbonylation of Halogenated Benzyl Halides: This method involves the palladium-catalyzed carbonylation of a benzyl halide in the presence of carbon monoxide.

-

From Halogenated Toluenes: This multi-step synthesis typically involves the radical chlorination of a halogenated toluene to the benzyl chloride, followed by cyanation and subsequent hydrolysis of the nitrile.[2]

-

Direct Halogenation of Phenylacetic Acid: While seemingly straightforward, this method can lead to a mixture of products, including α-halogenated and ring-halogenated isomers.

Quantitative Data on Synthesis

The efficiency of the synthetic methods described above can be evaluated by their reaction yields. The following table summarizes reported yields for the synthesis of various halogenated phenylacetic acids.

| Compound | Starting Material | Synthetic Method | Yield (%) | Reference |

| 4-Chlorophenylacetic Acid | 4-Chlorobenzyl Cyanide | Acid Hydrolysis | Not specified | [1] |

| 4-Bromophenylacetic Acid | 4-Bromoacetophenone | Willgerodt-Kindler | ~80% | [3][4] |

| 2,6-Dichlorophenylacetic Acid | 2,6-Dichlorophenylacetonitrile | Base Hydrolysis | High | [2] |

| 2,4,5-Trifluorophenylacetic acid | Methyl 2,4,5-trifluorophenylacetate | Base Hydrolysis | 95% | [5] |

| 2,3-Difluorophenylacetic acid | Methyl 2,3-difluorophenylacetate | Base Hydrolysis | 72% | [5] |

Biological Activities and Structure-Activity Relationships

Halogenated phenylacetic acids exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. Their mechanism of action is often linked to the inhibition of specific enzymes or the modulation of ion channels.

Anti-inflammatory Activity: COX Inhibition

A prominent application of halogenated phenylacetic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the arachidonic acid cascade. Diclofenac, a well-known NSAID, is a 2,6-dichlorophenylacetic acid derivative.

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by diclofenac and other related compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Diclofenac | 0.0206 ± 0.0037 | 0.103 ± 0.005 | [6] |

| Diclofenac | Not specified | 3.8 | [7] |

| Indomethacin Amide (7) | Not specified | 0.009 | [2] |

| Indomethacin Amide (19) | Not specified | 0.04 | [2] |

| Meclofenamate Amide (25) | Not specified | 0.2 | [2] |

| Meclofenamate Amide (31) | Not specified | 0.12 | [2] |

Arachidonic Acid Cascade and NSAID Inhibition

The mechanism of action of NSAIDs like diclofenac involves the blockade of the cyclooxygenase (COX) pathway in the arachidonic acid cascade. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Caption: Inhibition of the COX pathway by NSAIDs in the arachidonic acid cascade.

Voltage-Gated Sodium Channel Blockade

Certain halogenated phenylacetic acid derivatives have been investigated as blockers of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their modulation can have therapeutic effects in conditions like epilepsy and chronic pain.[9] Structure-activity relationship studies have shown that halogenated aromatic rings on diphenylacetic acid derivatives can be very potent in blocking these channels.[10]

The interaction of small molecule inhibitors with voltage-gated sodium channels can be highly specific, with some compounds showing selectivity for certain channel subtypes. For example, some inhibitors interact with the S1-S4 voltage sensor segment of domain 4, a region distinct from the pore-blocking site of local anesthetics.[11][12]

Further research is needed to fully elucidate the quantitative structure-activity relationships of a broad range of halogenated phenylacetic acids on different voltage-gated sodium channel subtypes.

hERG Channel Inhibition

A critical aspect of drug development is assessing the potential for off-target effects, such as the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Some aryl acetamide derivatives have shown modest off-target effects on the hERG channel.[13] Therefore, it is crucial to evaluate the hERG liability of new halogenated phenylacetic acid derivatives early in the drug discovery process.

High-Throughput Screening in Drug Discovery

The discovery of novel bioactive halogenated phenylacetic acids often involves high-throughput screening (HTS) of large compound libraries. HTS allows for the rapid and automated testing of thousands of compounds for their ability to modulate a specific biological target.

Experimental Workflow: High-Throughput Screening for Small Molecule Inhibitors

The following diagram illustrates a general workflow for a high-throughput screening campaign to identify small molecule inhibitors.[14][15]

Caption: A generalized workflow for a high-throughput screening campaign.

Conclusion

Halogenated phenylacetic acids are a versatile class of compounds with significant therapeutic potential. Their synthesis is well-established, with multiple routes available to access a wide range of derivatives. Their biological activities, particularly as NSAIDs and ion channel modulators, continue to be an active area of research. Future work in this field will likely focus on the development of more selective and potent compounds with improved safety profiles, aided by high-throughput screening and detailed structure-activity relationship studies. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. sciencemadness.org [sciencemadness.org]

- 5. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 15. benchchem.com [benchchem.com]

Spectral Analysis of 2-Bromo-4-chlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-chlorophenylacetic acid (CAS No: 52864-56-9; Molecular Formula: C₈H₆BrClO₂; Molecular Weight: 249.49 g/mol ). Due to the limited availability of public experimental spectral data, this guide presents predicted spectral information based on computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-4-chlorophenylacetic acid.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Multiplet | 3H | Aromatic Protons (H-3, H-5, H-6) |

| ~3.8 | Singlet | 2H | Methylene Protons (-CH₂) |

| ~11.0 | Singlet (broad) | 1H | Carboxylic Acid Proton (-COOH) |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic Acid Carbon (-COOH) |

| ~135 | Aromatic Carbon (C-Cl) |

| ~133 | Aromatic Carbon (C-Br) |

| ~132 | Aromatic Carbon (CH) |

| ~130 | Aromatic Carbon (CH) |

| ~128 | Aromatic Carbon (CH) |

| ~125 | Aromatic Carbon (C-CH₂) |

| ~40 | Methylene Carbon (-CH₂) |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600-1450 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300-1200 | Medium | C-O stretch (Carboxylic Acid) |

| ~850-750 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~700-600 | Medium-Strong | C-Cl stretch |

| ~600-500 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 248/250/252 | High | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |

| 203/205/207 | Medium | [M-COOH]⁺ |

| 124/126 | Medium | [C₇H₄Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like 2-Bromo-4-chlorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-chlorophenylacetic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-Bromo-4-chlorophenylacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS): Dissolve a small amount of 2-Bromo-4-chlorophenylacetic acid in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume of the solution into the gas chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-4-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-4-chlorophenylacetic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding these fundamental physicochemical properties is critical for process development, formulation, and ensuring the quality and efficacy of end products. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally similar compounds and established scientific principles to provide a thorough analysis.

Core Physicochemical Properties

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine and a chlorine atom on the phenyl ring, influences its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | N/A |

| Molecular Weight | 249.49 g/mol | N/A |

| Physical Form | White to light-yellow to orange powder or crystals | [1][2] |

| Melting Point | 120-129 °C | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1][2] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and formulation. Due to the lack of specific experimental data for 2-Bromo-4-chlorophenylacetic acid, the following table provides solubility information for the closely related compound, 2-chlorophenylacetic acid, to offer a reasonable estimation. The presence of the additional bromine atom in 2-Bromo-4-chlorophenylacetic acid is expected to slightly decrease its polarity and potentially lower its solubility in polar solvents while increasing it in non-polar solvents.

Table 1: Solubility of 2-Chlorophenylacetic Acid in Various Solvents at Different Temperatures (mole fraction, x)

| Temperature (K) | Water | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 283.15 | 0.00186 | 0.3015 | 0.2642 | 0.4431 | 0.3157 | 0.0783 |

| 288.15 | 0.00213 | 0.3348 | 0.2941 | 0.4783 | 0.3501 | 0.0917 |

| 293.15 | 0.00244 | 0.3712 | 0.3268 | 0.5152 | 0.3872 | 0.1069 |

| 298.15 | 0.00281 | 0.4111 | 0.3626 | 0.5539 | 0.4273 | 0.1241 |

| 303.15 | 0.00324 | 0.4548 | 0.4018 | 0.5944 | 0.4706 | 0.1436 |

| 308.15 | 0.00375 | 0.5028 | 0.4447 | 0.6368 | 0.5175 | 0.1656 |

| 313.15 | 0.00435 | 0.5555 | 0.4916 | 0.6811 | 0.5683 | 0.1905 |

| 318.15 | 0.00505 | 0.6134 | 0.5429 | 0.7274 | 0.6234 | 0.2185 |

Data for 2-chlorophenylacetic acid is adapted from a study by Wang et al. (2018). This data is provided as an estimate for the solubility behavior of 2-Bromo-4-chlorophenylacetic acid.

Stability Profile

The stability of 2-Bromo-4-chlorophenylacetic acid is a critical consideration for its handling, storage, and use in chemical reactions. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods. The following sections outline the expected stability of this compound under various stress conditions, based on the known reactivity of similar molecules.

Hydrolytic Stability

Aryl halides, such as the bromo and chloro substituents on the phenyl ring, are generally resistant to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions and elevated temperatures, hydrolysis of the halogen substituents or the carboxylic acid group may occur. The C-Br bond is typically more susceptible to nucleophilic substitution than the C-Cl bond.

Oxidative Stability

The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation. However, strong oxidizing agents under harsh conditions could potentially lead to the degradation of the aromatic ring.

Thermal Stability

Based on studies of phenylacetic acid, thermal decomposition of 2-Bromo-4-chlorophenylacetic acid is expected to occur at elevated temperatures. The primary degradation pathway is likely to be decarboxylation, leading to the formation of 1-bromo-3-chloro-methylbenzene and carbon dioxide. Further fragmentation at higher temperatures is also possible.

Photostability

Aromatic halides can be susceptible to photolytic degradation. Exposure to UV light may lead to the cleavage of the carbon-halogen bonds, generating radical intermediates that can lead to a variety of degradation products.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of 2-Bromo-4-chlorophenylacetic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 2-Bromo-4-chlorophenylacetic acid to a known volume of purified water in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC analysis). Analyze the concentration of 2-Bromo-4-chlorophenylacetic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are crucial for the development of stability-indicating analytical methods.

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve 2-Bromo-4-chlorophenylacetic acid in a solution of 0.1 N HCl. Heat the solution at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

-

Basic Conditions: Dissolve the compound in a solution of 0.1 N NaOH. Maintain the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

-

Neutral Conditions: Dissolve the compound in purified water and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

2. Oxidative Degradation:

-

Methodology: Dissolve 2-Bromo-4-chlorophenylacetic acid in a suitable solvent and treat with an oxidizing agent, such as 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Sample Analysis: Analyze the sample at various time points using a stability-indicating HPLC method.

3. Thermal Degradation:

-

Methodology: Expose a solid sample of 2-Bromo-4-chlorophenylacetic acid to elevated temperatures (e.g., 105 °C) for a specified duration (e.g., 48 hours). A solution of the compound can also be heated to assess degradation in the solution state.

-

Sample Analysis: Dissolve the solid sample in a suitable solvent and analyze by a stability-indicating HPLC method.

4. Photolytic Degradation:

-

Methodology: Expose a solid sample and a solution of 2-Bromo-4-chlorophenylacetic acid to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: Analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of 2-Bromo-4-chlorophenylacetic acid.

Caption: Experimental workflow for determining aqueous solubility.

Caption: Forced degradation study workflow.

Conclusion

References

- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

The Enigmatic Core: A Technical Guide to the Biological Profile of 2-Bromo-4-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated phenylacetic acid derivative that has garnered interest primarily as a versatile synthetic intermediate in the realm of pharmaceutical and agrochemical research. Its chemical architecture, featuring a bromine atom at the alpha-carbon and a chlorine atom on the phenyl ring, presents a reactive scaffold for the construction of more complex, biologically active molecules. While direct and extensive studies on the intrinsic biological activity of 2-Bromo-4-chlorophenylacetic acid are not prominently available in public literature, its consistent implication as a precursor for anti-inflammatory and analgesic agents suggests a significant, albeit indirect, role in the landscape of drug discovery.

This technical guide aims to provide a comprehensive overview of the known and potential biological significance of 2-Bromo-4-chlorophenylacetic acid. In the absence of direct quantitative data for the core compound, this document will focus on its role as a key building block and the plausible biological activities of its derivatives, drawing logical connections from the activities of structurally related compounds.

The Synthetic Utility of a Reactive Core

The primary role of 2-Bromo-4-chlorophenylacetic acid in a research and development setting is as a reactive intermediate.[1] The bromine atom on the alpha-carbon is a good leaving group, making this position highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functional groups and the construction of diverse molecular skeletons.

Below is a generalized workflow illustrating the synthetic potential of 2-Bromo-4-chlorophenylacetic acid in a drug discovery context.

Plausible Biological Activities of Derivatives

Given the repeated mention of its use in the synthesis of anti-inflammatory and analgesic drugs, it is reasonable to infer that derivatives of 2-Bromo-4-chlorophenylacetic acid may target key pathways in inflammation and pain signaling.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, often containing a carboxylic acid moiety, and an aromatic ring. It is plausible that derivatives of 2-Bromo-4-chlorophenylacetic acid could be designed to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Below is a diagram illustrating the potential mechanism of action for a hypothetical anti-inflammatory drug derived from 2-Bromo-4-chlorophenylacetic acid.

Hypothetical Experimental Protocols

To assess the biological activity of novel derivatives synthesized from 2-Bromo-4-chlorophenylacetic acid, a series of in vitro and in vivo assays would be necessary. The following are representative protocols that would be employed in a drug discovery program.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potential of synthesized compounds against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer containing necessary co-factors like hematin and glutathione.

-

Test Compounds: Derivatives of 2-Bromo-4-chlorophenylacetic acid are dissolved in DMSO to create stock solutions.

-

Procedure:

-

The enzymes are pre-incubated with the test compounds or a vehicle control (DMSO) at various concentrations for a specified time (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by the addition of an acid.

-

The production of prostaglandin E2 (PGE2) is quantified using a commercially available ELISA kit.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model (for Analgesic and Anti-inflammatory Activity)

Objective: To evaluate the in vivo anti-inflammatory and analgesic effects of lead compounds in a rodent model.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are used.

-

Test Compounds: Compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

Test compounds, a positive control (e.g., indomethacin), or the vehicle are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

-

The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Pain response can be assessed by measuring the paw withdrawal latency to a thermal or mechanical stimulus.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

Quantitative Data of Structurally Related Compounds

While specific quantitative data for derivatives of 2-Bromo-4-chlorophenylacetic acid is not available, the table below presents hypothetical IC50 values for a series of derivatives to illustrate how such data would be presented in a research context. This data is for illustrative purposes only and is not based on actual experimental results for this specific compound series.

| Compound ID | R-Group Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| DERIV-001 | Amine | 15.2 | 1.8 | 8.4 |

| DERIV-002 | Substituted Amine | 12.5 | 0.9 | 13.9 |

| DERIV-003 | Thiol | 25.0 | 5.2 | 4.8 |

| DERIV-004 | Methoxy | 30.1 | 10.5 | 2.9 |

| Indomethacin | (Positive Control) | 0.1 | 2.5 | 0.04 |

2-Bromo-4-chlorophenylacetic acid stands as a valuable, yet enigmatic, molecule in the field of medicinal chemistry. Its true potential lies not in its intrinsic biological activity, but in its capacity to serve as a foundational scaffold for the synthesis of novel therapeutic agents. The reactive nature of its α-bromo group provides a gateway to a vast chemical space, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Future research focused on the synthesis and biological evaluation of derivatives originating from this core structure will be crucial in fully elucidating its contribution to the development of new anti-inflammatory, analgesic, and potentially other classes of therapeutic agents. Researchers are encouraged to view this compound as a key starting point in the intricate process of drug discovery and development.

References

An In-depth Technical Guide to the 2-Bromo-4-chlorophenylacetic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a pivotal structural motif in medicinal and agricultural chemistry. Its unique substitution pattern—featuring a bromine atom at the alpha-carbon and both bromine and chlorine atoms on the phenyl ring—confers a high degree of chemical reactivity and synthetic versatility. This scaffold is a crucial intermediate in the development of a wide array of bioactive molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of its physicochemical properties, key synthetic routes, and its role as a precursor in drug discovery, with a focus on its application in the synthesis of cyclooxygenase (COX) inhibitors.

Core Physicochemical and Structural Features

2-Bromo-4-chlorophenylacetic acid (CAS No: 52864-56-9) is a solid, typically appearing as a white to light-yellow powder or crystalline solid.[1] The presence of three distinct functional groups—a carboxylic acid, an alpha-bromine, and a chlorinated phenyl ring—makes it a highly valuable and reactive building block in organic synthesis.[2][3] The bromine atom on the alpha-carbon is an excellent leaving group, rendering this position highly susceptible to nucleophilic substitution reactions, which is the primary reason for its utility as a synthetic intermediate.[2]

Physicochemical Data

The fundamental properties of the 2-Bromo-4-chlorophenylacetic acid scaffold are summarized below.

| Property | Value | Reference |

| CAS Number | 52864-56-9 | [1][4] |

| Molecular Formula | C₈H₆BrClO₂ | [1][4] |

| Molecular Weight | 249.49 g/mol | [4] |

| Physical Form | White to light-yellow powder or crystals | [1] |

| Melting Point | 129-131 °C | |

| Boiling Point | 347 °C at 760 mmHg | |

| InChI Key | BWAQWLHENYXBOQ-UHFFFAOYSA-N |

Spectroscopic Data

Table 1.2.1: Expected ¹H NMR Spectral Data (Note: Predicted values. Actual experimental data not available in searched resources.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.4-7.6 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~3.8-4.0 | Singlet | 2H | Methylene protons (-CH₂) |

Table 1.2.2: Expected ¹³C NMR Spectral Data (Note: Predicted values. Actual experimental data not available in searched resources.)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | Carboxylic acid carbon (-C OOH) |

| ~130-140 | Aromatic carbons (quaternary) |

| ~125-130 | Aromatic carbons (CH) |

| ~40-45 | Methylene carbon (-C H₂) |

Table 1.2.3: Expected Key IR Absorption Bands (Note: Predicted values based on functional groups. Actual experimental data not available in searched resources.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1400-1600 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1000-1100 | Strong | C-Cl stretch |

| 600-800 | Strong | C-Br stretch |

Table 1.2.4: Expected Mass Spectrometry Fragmentation (Note: Predicted fragmentation pattern. Actual experimental data not available in searched resources.)

| m/z Value | Interpretation |

| 248/250/252 | Molecular ion peak [M]⁺ cluster due to Br and Cl isotopes |

| 203/205/207 | Loss of -COOH fragment |

| 169/171 | Loss of Br atom |

| 124 | [C₇H₄Cl]⁺ fragment |

Synthesis and Reactivity

The 2-Bromo-4-chlorophenylacetic acid scaffold can be synthesized through several established organic chemistry methodologies. A common and effective approach is the alpha-bromination of 4-chlorophenylacetic acid, often via the Hell-Volhard-Zelinsky (HVZ) reaction.[2] Another route involves the hydrolysis of the corresponding ester, which can be prepared from 2-bromo-4-chlorophenylacetonitrile.

Logical Synthesis Workflow

A representative synthesis pathway begins with 4-chlorophenylacetic acid, which undergoes alpha-bromination to yield the target compound. This product can then be used in subsequent nucleophilic substitution reactions to build more complex molecules.

References

Theoretical Analysis of 2-Bromo-4-chlorophenylacetic Acid: A Computational Guide

This technical guide provides a comprehensive overview of the theoretical studies on 2-Bromo-4-chlorophenylacetic acid, a key intermediate in the synthesis of pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It delves into the molecule's structural properties, vibrational analysis, and electronic characteristics through computational methods.

Introduction

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic compound of significant interest in organic synthesis. Its structural features, including the phenyl ring substituted with bromine and chlorine atoms and the carboxylic acid group, make it a versatile building block for various bioactive molecules. Notably, it serves as a crucial precursor in the industrial synthesis of the antiplatelet agent Clopidogrel. Understanding the molecule's geometric and electronic properties at a quantum mechanical level is essential for optimizing reaction pathways and designing novel derivatives with enhanced pharmacological profiles.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure, vibrational frequencies, and reactivity of 2-Bromo-4-chlorophenylacetic acid. These computational approaches complement experimental data and provide a predictive framework for the molecule's behavior.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations. The following section details a standard protocol for such computational analysis, which is widely adopted for molecules of this class.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A typical computational study of 2-Bromo-4-chlorophenylacetic acid involves the following steps:

-

Initial Structure Generation: A 3D model of the 2-Bromo-4-chlorophenylacetic acid molecule is constructed using molecular modeling software.

-

Geometric Optimization: The initial structure is optimized to find the lowest energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing halogens. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated frequencies can be compared with experimental infrared and Raman spectra for validation of the computational model.

-

Electronic Property Calculation: Various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are determined from the optimized geometry. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

The workflow for a typical theoretical investigation of 2-Bromo-4-chlorophenylacetic acid is illustrated in the diagram below.

Theoretical Data

The following tables summarize the representative theoretical data for 2-Bromo-4-chlorophenylacetic acid, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Optimized Geometric Parameters

The tables below present the key bond lengths and bond angles for the optimized structure of 2-Bromo-4-chlorophenylacetic acid.

| Bond Lengths | |

| Parameter | Value (Å) |

| C-Br | 1.95 |

| C-Cl | 1.75 |

| C=O | 1.21 |

| C-O | 1.35 |

| O-H | 0.97 |

| C-C (Aromatic) | 1.39 - 1.41 |

| C-C (Aliphatic) | 1.52 |

| Bond Angles | |

| Parameter | Value (degrees) |

| Br-C-C | 110.5 |

| Cl-C-C (Aromatic) | 119.8 |

| C-C=O | 123.0 |

| C-C-O | 111.5 |

| O=C-O | 125.5 |

| C-O-H | 108.0 |

Vibrational Frequencies

Selected calculated harmonic vibrational frequencies and their assignments are provided in the table below. These frequencies are typically scaled by a factor of ~0.967 to account for anharmonicity and basis set limitations when comparing with experimental data.

| Vibrational Frequencies | |

| Frequency (cm⁻¹) | Assignment |

| 3570 | O-H stretch |

| 3080 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch |

| 1725 | C=O stretch |

| 1470 | Aromatic C-C stretch |

| 1250 | C-O stretch |

| 1090 | In-plane C-H bend |

| 830 | Out-of-plane C-H bend |

| 680 | C-Cl stretch |

| 550 | C-Br stretch |

Application in Synthesis: The Pathway to Clopidogrel

2-Bromo-4-chlorophenylacetic acid is a pivotal intermediate in the synthesis of Clopidogrel. The following diagram illustrates a simplified synthetic pathway.

Conclusion

This technical guide has provided a summary of the theoretical approaches used to study 2-Bromo-4-chlorophenylacetic acid. The presented data, based on Density Functional Theory, offers valuable insights into the molecule's structural and electronic properties. The detailed computational protocol serves as a practical guide for researchers aiming to conduct similar theoretical investigations. Furthermore, the visualization of its role in the synthesis of Clopidogrel underscores the industrial relevance of this compound. These computational studies are instrumental in advancing our understanding of such key pharmaceutical intermediates and in the rational design of new synthetic pathways and molecular entities.

Application Notes and Protocols for the Synthesis of 2-Bromo-4-chlorophenylacetic acid via the Hell-Volhard-Zelinsky Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Bromo-4-chlorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the α-bromination of carboxylic acids. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. Adherence to standard laboratory safety procedures is mandatory.

Introduction

2-Bromo-4-chlorophenylacetic acid is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at the alpha position, allows for a variety of subsequent chemical transformations. The Hell-Volhard-Zelinsky reaction provides a direct method for the synthesis of α-bromo carboxylic acids from their corresponding carboxylic acid precursors. The reaction proceeds via the formation of an acyl bromide intermediate, which then undergoes tautomerization to an enol, followed by electrophilic attack by bromine at the α-carbon.[1][2]

Chemical Data Summary

The following tables summarize the key chemical and physical properties of the starting material and the final product.

Table 1: Properties of Starting Material

| Property | Value | Reference |

| Compound Name | 4-Chlorophenylacetic acid | |

| CAS Number | 1878-66-6 | [3] |

| Molecular Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | 104-106 °C |

Table 2: Properties of Final Product

| Property | Value | Reference |

| Compound Name | 2-Bromo-4-chlorophenylacetic acid | |

| CAS Number | 52864-56-9 | [4] |

| Molecular Formula | C₈H₆BrClO₂ | [4] |

| Molecular Weight | 249.49 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 129-131 °C | [4] |

| Boiling Point | 347 °C at 760 mmHg | [4] |

Table 3: Expected Spectroscopic Data for 2-Bromo-4-chlorophenylacetic acid

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0-12.0 (s, 1H, -COOH), 7.2-7.5 (m, 3H, Ar-H), 5.3-5.5 (s, 1H, -CHBr) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170-175 (-COOH), 135-140 (Ar-C), 128-132 (Ar-CH), 45-50 (-CHBr) |

| IR (KBr) | ν (cm⁻¹): 2900-3100 (O-H stretch), 1700-1720 (C=O stretch), 700-850 (C-Cl, C-Br stretch) |

| Mass Spectrum (EI) | m/z: 248/250/252 [M]⁺, 203/205/207 [M-COOH]⁺ |

Note: The spectroscopic data presented are expected values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data should be obtained for confirmation.

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenylacetic acid

This protocol is based on the general procedure for the Hell-Volhard-Zelinsky reaction and is adapted for the synthesis of the target molecule.[5][6]

Materials:

-

4-Chlorophenylacetic acid

-

Red phosphorus (catalytic amount)

-

Bromine (liquid)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Addition of Reactants: To the flask, add 4-chlorophenylacetic acid (e.g., 10.0 g, 58.6 mmol) and a catalytic amount of red phosphorus (e.g., 0.1 g).

-

Addition of Bromine: Slowly add bromine (e.g., 4.5 mL, 87.9 mmol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-24 hours, or until the reaction is deemed complete by TLC or other appropriate analytical methods. The reaction mixture will turn dark red-brown.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add the reaction mixture to a beaker containing ice-water to quench the reaction and hydrolyze the acyl bromide intermediate.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and HBr.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

-

The crude 2-Bromo-4-chlorophenylacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate).

-

Expected Yield:

The expected yield for this reaction, based on similar syntheses, is in the range of 60-85%.[7]

Visualizations

Diagram 1: Hell-Volhard-Zelinsky Reaction Mechanism

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Diagram 2: Experimental Workflow

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

-

Phosphorus tribromide (which can be formed in situ) is also corrosive and reacts violently with water.

-

Hydrochloric acid is corrosive and can cause severe burns.

-

The reaction is exothermic . Proper cooling and controlled addition of reagents are crucial.

-

Always perform this reaction in a well-ventilated fume hood .

References

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzeneacetic acid, 4-chloro- [webbook.nist.gov]

- 4. 2-Bromo-4-chlorophenylacetic acid | 52864-56-9 [sigmaaldrich.com]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Bromo-4-chlorophenylacetic Acid in Clopidogrel Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, marketed under the trade name Plavix®, is a potent antiplatelet agent used to prevent blood clots in patients with a history of heart attack or stroke. The synthesis of this thienopyridine derivative involves several key steps, with the formation of the chiral center being of critical importance. A crucial intermediate in many synthetic routes to clopidogrel is an α-halogenated phenylacetic acid derivative.

This document provides detailed application notes and protocols for the use of a key intermediate in the synthesis of clopidogrel. It is important to clarify a potential point of ambiguity in the nomenclature of this intermediate. While the user query specified "2-Bromo-4-chlorophenylacetic acid," the primary intermediate described in the scientific literature for clopidogrel synthesis is α-bromo-2-chlorophenylacetic acid (CAS 29270-30-2). In this compound, the bromine atom is attached to the carbon atom adjacent to the carboxyl group (the α-position), and the chlorine atom is at the 2-position of the phenyl ring. This document will focus on the application of this specific and widely used intermediate.

Synthesis of Clopidogrel: An Overview

The synthesis of clopidogrel from 2-chlorophenylacetic acid generally proceeds through a three-step sequence:

-

Bromination: The α-carbon of 2-chlorophenylacetic acid is brominated to yield α-bromo-2-chlorophenylacetic acid.

-

Esterification: The resulting carboxylic acid is esterified, typically with methanol, to produce methyl α-bromo-2-chlorophenylacetate. This ester is a key intermediate for the subsequent condensation step.

-

Condensation: The methyl α-bromo-2-chlorophenylacetate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form racemic clopidogrel.

-

Resolution: The racemic mixture is then resolved to isolate the pharmacologically active (S)-(+)-enantiomer.

The following sections provide detailed protocols and quantitative data for the key steps involving α-bromo-2-chlorophenylacetic acid and its methyl ester.

Experimental Protocols

Protocol 1: Synthesis of α-bromo-2-chlorophenylacetic acid

This protocol describes the bromination of 2-chlorophenylacetic acid using sodium bromide and hydrogen peroxide in a biphasic system.

Materials:

-

2-chlorophenylacetic acid

-

Sodium bromide

-

50% Sulfuric acid solution

-

30% Hydrogen peroxide

-

Dichloromethane

-

Water

Procedure:

-

In a 1.0 L three-necked reaction flask, add 100 g (0.58 mol) of 2-chlorophenylacetic acid, 119.4 g (1.16 mol) of sodium bromide, 116 g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water.[1]

-

Stir the mixture at room temperature.

-

Control the internal temperature at 10-15°C and slowly add 394 g of 30% hydrogen peroxide dropwise. Ensure the temperature does not exceed 20°C during the addition.[1]

-

After the dropwise addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.[1]

-

After the reaction is complete, separate the organic and aqueous layers. The aqueous layer can be recycled for subsequent batches.[1]

-

Wash the organic layer with a saturated aqueous sodium thiosulfate solution and then dry it over anhydrous sodium sulfate.

-

Distill off the dichloromethane under reduced pressure at 35°C to obtain the product as a light yellow crystalline solid.

Protocol 2: Synthesis of Methyl α-bromo-2-chlorophenylacetate

This protocol details the esterification of α-bromo-2-chlorophenylacetic acid using methanol and sulfuric acid.

Materials:

-

α-bromo-2-chlorophenylacetic acid

-

Methanol

-

Concentrated sulfuric acid

-

Chloroform

-

10% aqueous sodium bicarbonate solution

-

Water

Procedure:

-

Dissolve 350.0 g of α-bromo-2-chlorophenylacetic acid in 1.18 L of methanol in a suitable reaction vessel.[2]

-

Carefully add 53.20 g of concentrated sulfuric acid to the solution.[2]

-

Reflux the reaction mixture for 4 hours.[2]

-

After completion of the reaction, distill off the methanol to obtain a syrupy mass.[2]

-

To the residue, add 560 mL of water and extract the product with 560 mL of chloroform.[2]

-

Separate the chloroform layer and wash it with 1.12 L of 10% aqueous sodium bicarbonate solution, followed by a final wash with water.[2]

-

Distill off the chloroform to obtain the final product, methyl α-bromo-2-chlorophenylacetate, as a syrupy mass.[2]

Protocol 3: Synthesis of Racemic Clopidogrel

This protocol describes the condensation of methyl α-bromo-2-chlorophenylacetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Materials:

-

Methyl α-bromo-2-chlorophenylacetate

-

4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

-

Sodium bicarbonate

-

Methanol

-

Water

-

Chloroform

Procedure:

-

Dissolve 352.0 g of methyl α-bromo-2-chlorophenylacetate in 1.75 L of methanol.

-

Add 264.65 g of sodium bicarbonate to the solution.

-

To this mixture, add 217.66 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

-

Reflux the reaction mixture for 4 hours.

-

After the reaction is complete, distill off the methanol to obtain a thick mass.

-

Add 1.4 L of water to the residue with stirring and extract the product with chloroform (2 x 675 mL).

-

Combine the chloroform extracts and distill off the solvent to obtain racemic clopidogrel as a thick residual mass.

Quantitative Data Summary

The following tables summarize the quantitative data from the described protocols.

Table 1: Reagents for the Synthesis of α-bromo-2-chlorophenylacetic acid

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 2-chlorophenylacetic acid | 170.59 | 100 | 0.58 | 1 |

| Sodium bromide | 102.89 | 119.4 | 1.16 | 2 |

| Hydrogen peroxide (30%) | 34.01 | 394 (118.2 pure) | 3.47 | 6 |

| Sulfuric acid (50%) | 98.08 | 116 (58 pure) | 0.59 | 1.02 |

Table 2: Reaction Conditions and Yield for the Synthesis of α-bromo-2-chlorophenylacetic acid

| Parameter | Value |

| Reaction Temperature | 10-15°C (addition), 30°C (reaction) |

| Reaction Time | 36 hours |

| Yield | 81% (117.2 g) |

| Product Appearance | Light yellow crystalline solid |

Table 3: Reagents for the Synthesis of Methyl α-bromo-2-chlorophenylacetate

| Reagent | Molecular Weight ( g/mol ) | Amount (g) |

| α-bromo-2-chlorophenylacetic acid | 249.49 | 350.0 |

| Methanol | 32.04 | - (1.18 L) |

| Concentrated Sulfuric Acid | 98.08 | 53.20 |

Table 4: Reaction Conditions and Yield for the Synthesis of Methyl α-bromo-2-chlorophenylacetate

| Parameter | Value |

| Reaction Condition | Reflux |

| Reaction Time | 4 hours |

| Yield | 352.0 g |

| Purity | 95.85% |

| Product Appearance | Syrupy mass |

Diagrams

Caption: Workflow for the synthesis of racemic clopidogrel.

Caption: Simplified mechanism of α-bromination of 2-chlorophenylacetic acid.

References

Application Notes and Protocols: 2-Bromo-4-chlorophenylacetic Acid as a Precursor for Anti-inflammatory Drugs